molecular formula C10H16N2O B1327111 3-Isopropyl-5-pyrrolidin-2-ylisoxazole CAS No. 1018163-28-4

3-Isopropyl-5-pyrrolidin-2-ylisoxazole

Cat. No.: B1327111
CAS No.: 1018163-28-4
M. Wt: 180.25 g/mol
InChI Key: AOVXBLGZZGFZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole typically involves the reaction of isoxazole derivatives with pyrrolidine under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Isoxazole derivatives can undergo cyclization with pyrrolidine in the presence of catalysts to form the desired compound.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Isopropyl-5-pyrrolidin-2-ylisoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

3-Isopropyl-5-pyrrolidin-2-ylisoxazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as a lead compound in drug discovery, is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

3-Isopropyl-5-pyrrolidin-2-ylisoxazole can be compared to other similar compounds, such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-propan-2-yl-5-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)9-6-10(13-12-9)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVXBLGZZGFZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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